



# Application Notes and Protocols for MOG (35-55)/CFA Emulsion Induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | MOG (35-55), human |           |
| Cat. No.:            | B575403            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE in susceptible rodent strains, such as the C57BL/6 mouse, using an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) and Complete Freund's Adjuvant (CFA), provides a robust and reproducible model to study the autoimmune pathogenesis of MS, including neuroinflammation, demyelination, and axonal damage. This model is invaluable for elucidating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.

The MOG (35-55) peptide corresponds to an immunodominant epitope of the MOG protein, a component of the myelin sheath in the central nervous system (CNS). When emulsified with CFA, which contains heat-killed Mycobacterium tuberculosis, it elicits a potent cell-mediated immune response. The co-administration of pertussis toxin (PTX) further enhances the disease by increasing the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS.[1][2][3] The resulting pathology is primarily driven by CD4+ T helper cells, particularly Th1 and Th17 lineages, which orchestrate an inflammatory cascade leading to the clinical signs of EAE.[1][4][5]

These application notes provide a detailed protocol for the induction of EAE using MOG (35-55)/CFA emulsion in C57BL/6 mice, along with expected outcomes and a summary of the key



immunological pathways involved.

**Materials and Reagents** 

| Reagent                                                             | Supplier (Example)              | Catalog Number<br>(Example) | Storage          |
|---------------------------------------------------------------------|---------------------------------|-----------------------------|------------------|
| MOG (35-55) Peptide<br>(MEVGWYRSPFSRV<br>VHLYRNGK)                  | Hooke Laboratories              | EK-2110 (as part of a kit)  | -20°C            |
| Complete Freund's Adjuvant (CFA) containing M. tuberculosis (H37Ra) | Sigma-Aldrich                   | F5881                       | 4°C              |
| Pertussis Toxin (PTX)                                               | List Biological<br>Laboratories | 180                         | 4°C              |
| Sterile Phosphate-<br>Buffered Saline<br>(PBS), pH 7.4              | Gibco                           | 10010023                    | Room Temperature |
| Sterile 1 mL and 2 mL<br>Luer-Lok Syringes                          | BD                              | Various                     | Room Temperature |
| 19G and 27G Needles                                                 | BD                              | Various                     | Room Temperature |
| Emulsifying Needle or<br>Three-way Stopcock                         | Harvard Apparatus               | Various                     | Room Temperature |
| Isoflurane (for anesthesia)                                         | Piramal Critical Care           | Various                     | Room Temperature |

# Experimental Protocol Preparation of MOG (35-55)/CFA Emulsion

Critical Step: The stability and effectiveness of the emulsion are paramount for successful EAE induction.



- MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.
- CFA Preparation: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing or inverting the vial multiple times. The recommended concentration of M. tuberculosis in CFA is typically 1 to 5 mg/mL.

#### Emulsification:

- Draw 1 mL of the 2 mg/mL MOG (35-55) solution into a 2 mL Luer-Lok syringe.
- Draw 1 mL of the well-suspended CFA into a separate 2 mL Luer-Lok syringe.
- Connect the two syringes using an emulsifying needle or a three-way stopcock.
- Force the contents of the syringes back and forth for at least 10-20 minutes until a thick,
   white, stable emulsion is formed.
- Quality Control: To test the stability of the emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet and will not disperse.

#### **Animal Immunization**

Animal Model: Female C57BL/6 mice, 8-12 weeks of age, are commonly used.

- Anesthesia (Optional but Recommended): Anesthetize the mice using isoflurane to minimize stress and ensure accurate administration of the emulsion.
- Immunization:
  - Draw the MOG (35-55)/CFA emulsion into a 1 mL syringe fitted with a 27G needle.
  - Administer a total of 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.
  - The injection is typically split between two sites on the upper back/flank region (0.1 mL per site).



#### **Pertussis Toxin Administration**

Caution: Pertussis toxin is a potent biological toxin and should be handled with appropriate safety precautions.

- Preparation: Dilute the pertussis toxin stock solution in sterile PBS to the desired final concentration. A typical dose is 200-500 ng per mouse in a volume of 0.1-0.2 mL.
- Administration:
  - On the day of immunization (Day 0), administer the prepared PTX solution intraperitoneally (i.p.).
  - o A second dose of PTX is typically administered 48 hours later (Day 2).

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for the induction of EAE using MOG (35-55)/CFA.





#### **Data Presentation**

## **Table 1: Reagent Dosages for EAE Induction in C57BL/6**

Mice

| Component                | Concentration            | Volume per<br>Mouse | Dose per<br>Mouse | Route of<br>Administration |
|--------------------------|--------------------------|---------------------|-------------------|----------------------------|
| MOG (35-55)<br>Peptide   | 1 mg/mL (in<br>emulsion) | 0.2 mL              | 200 μg            | Subcutaneous (s.c.)        |
| M. tuberculosis (in CFA) | 1-5 mg/mL (in emulsion)  | 0.2 mL              | 200-1000 μg       | Subcutaneous (s.c.)        |
| Pertussis Toxin<br>(PTX) | 1-2.5 μg/mL              | 0.1 - 0.2 mL        | 200-500 ng        | Intraperitoneal (i.p.)     |

# **Table 2: Typical EAE Disease Course and Clinical Scoring**

The clinical progression of EAE is monitored daily using a standardized scoring system.

| Clinical Score | Description of Symptoms                   |
|----------------|-------------------------------------------|
| 0              | No clinical signs of disease              |
| 1              | Limp tail                                 |
| 2              | Hind limb weakness (wobbly gait)          |
| 3              | Complete hind limb paralysis              |
| 4              | Hind limb paralysis and forelimb weakness |
| 5              | Moribund or dead                          |
|                |                                           |

Half points (e.g., 2.5) can be used for intermediate symptoms.

## **Table 3: Expected Quantitative Outcomes in MOG (35-55) Induced EAE**



| Parameter           | Typical Range                  |
|---------------------|--------------------------------|
| Disease Incidence   | 80-100%                        |
| Day of Onset        | 9 - 14 days post-immunization  |
| Day of Peak Disease | 14 - 20 days post-immunization |
| Mean Peak Score     | 2.5 - 3.5                      |
| Disease Course      | Monophasic, chronic            |

## **Immunological Signaling Pathway**

The induction of EAE by MOG (35-55) initiates a complex immunological cascade, primarily driven by the activation and differentiation of autoreactive CD4+ T cells. The diagram below illustrates the key signaling events.





Click to download full resolution via product page

Caption: Signaling pathway of MOG (35-55) induced EAE.



**Troubleshooting** 

| Problem                              | Possible Cause                                                                                                                               | Solution                                                                                                                                                                                                                           |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Disease Incidence or<br>Severity | - Unstable MOG/CFA emulsion- Incorrect dosage of MOG, CFA, or PTX- Suboptimal mouse strain, age, or sex- Stressful animal housing conditions | - Re-prepare the emulsion,<br>ensuring it is stable- Verify<br>calculations and<br>concentrations of all reagents-<br>Use female C57BL/6 mice<br>aged 8-12 weeks- Acclimatize<br>mice and minimize handling<br>stress              |
| High Mortality                       | - Excessive dose of Pertussis<br>Toxin- Severe, uncontrolled<br>disease progression                                                          | - Titrate the PTX dose to find the optimal concentration for your specific batch and lab conditions- Implement humane endpoints and provide supportive care (e.g., moistened food on the cage floor) for severely affected animals |
| Variability Between<br>Experiments   | - Inconsistent emulsion preparation- Variation in injection technique- Differences in reagent batches (especially PTX)                       | - Standardize the emulsification procedure- Ensure consistent subcutaneous injection technique- Test each new batch of PTX to determine its potency                                                                                |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and pathogenic differences of Th1 and Th17 cells in experimental autoimmune encephalomyelitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 5. Role of Th17 cells in the pathogenesis of CNS inflammatory demyelination PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MOG (35-55)/CFA Emulsion Induced EAE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575403#mog-35-55-cfa-emulsion-protocol-for-eae-induction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com